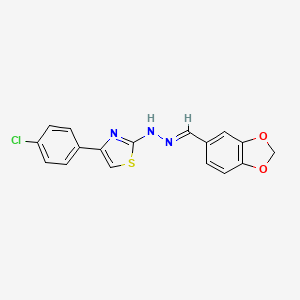

1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone

Description

1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone is a heterocyclic compound featuring a benzodioxole moiety linked via a hydrazone bridge to a 4-(4-chlorophenyl)-substituted thiazole ring. This electron-withdrawing group enhances the compound’s polarity and may influence its biological activity or crystallographic packing .

Structural elucidation of such compounds typically employs spectroscopic techniques (NMR, IR) and single-crystal X-ray diffraction (SHELX software ), as demonstrated in analogous hydrazone derivatives . The compound’s synthesis likely follows condensation reactions between 1,3-benzodioxole-5-carbaldehyde and thiazole-hydrazine precursors, a strategy common in heterocyclic chemistry .

Properties

Molecular Formula |

C17H12ClN3O2S |

|---|---|

Molecular Weight |

357.8 g/mol |

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C17H12ClN3O2S/c18-13-4-2-12(3-5-13)14-9-24-17(20-14)21-19-8-11-1-6-15-16(7-11)23-10-22-15/h1-9H,10H2,(H,20,21)/b19-8+ |

InChI Key |

FHRQKJRFJRVOQR-UFWORHAWSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone typically involves the following steps:

Formation of 1,3-Benzodioxole-5-carbaldehyde: This intermediate is synthesized from 3,4-dihydroxybenzaldehyde through a reaction with methylene chloride in the presence of potassium carbonate.

Synthesis of 4-(4-chlorophenyl)-1,3-thiazole: This component is prepared by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.

Condensation Reaction: The final step involves the condensation of 1,3-Benzodioxole-5-carbaldehyde with 4-(4-chlorophenyl)-1,3-thiazole-2-hydrazone in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include carboxylic acids, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

Pathways Involved: It can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiazole-Based Hydrazones

Key Observations:

- Electron-withdrawing vs. donating groups : The 4-chlorophenyl group in the target compound increases polarity and may improve binding to hydrophobic pockets in biological targets compared to methoxy/ethoxy analogs . Fluorophenyl derivatives exhibit similar electronic effects but with smaller steric footprints, as seen in their perpendicular orientation in crystal structures .

- Planarity and packing: The target compound’s planar thiazole ring contrasts with non-planar dihydrothiazole analogs (e.g., 5-ethyl-4-oxo), which exhibit reduced conjugation and altered crystallinity .

Biological Activity

1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Structure

The compound features a benzodioxole moiety linked to a thiazole hydrazone, which is significant for its biological properties. The molecular formula is .

Synthesis

The synthesis typically involves the condensation reaction of 1,3-benzodioxole-5-carbaldehyde with 4-(4-chlorophenyl)-1,3-thiazol-2-yl hydrazine. This process can be optimized through various methods, including solvent-free conditions and mechanochemical techniques, which have shown promise in enhancing yield and purity .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydrazone derivatives. For instance, a study demonstrated that similar compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the low microgram per milliliter range, indicating potent activity .

| Microorganism | MIC (mcg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 |

| Escherichia coli | 6.3 |

| Pseudomonas aeruginosa | Not effective |

| Candida albicans | 50 |

Cytotoxicity

Research has also indicated that some hydrazones exhibit low toxicity towards normal cell lines while maintaining cytotoxic effects against cancer cell lines. This selectivity is crucial for therapeutic applications, as it minimizes adverse effects on healthy tissues .

Antiviral Activity

In addition to antibacterial properties, compounds related to this hydrazone have shown antiviral activity against influenza viruses. For example, docking studies revealed strong binding affinities to viral proteins, suggesting potential as antiviral agents comparable to existing treatments like Tamiflu .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or disruption of cellular processes. For instance, certain derivatives have been shown to inhibit tyrosinase and other key enzymes involved in pathogen survival and proliferation.

Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of various hydrazones, including those structurally similar to this compound. The study concluded that these compounds could serve as effective alternatives to traditional antibiotics, particularly against resistant strains like MRSA .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of a series of hydrazones on different cancer cell lines. The results indicated that specific substitutions on the phenyl ring enhanced cytotoxic effects while maintaining low toxicity towards normal cells, highlighting the importance of structural modifications in drug design .

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound?

Methodological Answer: The synthesis involves a two-step process:

Precursor Preparation : The hydrazine derivative (4-(4-chlorophenyl)-1,3-thiazol-2-amine) is synthesized via cyclization of thiosemicarbazide intermediates under Vilsmeier-Haack conditions (POCl₃/DMF at 80°C for 6 hours) to ensure regioselectivity .

Condensation : 1,3-Benzodioxole-5-carbaldehyde is refluxed with the thiazol-2-yl hydrazine derivative in ethanol containing glacial acetic acid (5 drops) for 4 hours. The product is isolated by solvent evaporation and filtration, yielding ~75% purity .

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Condensation | Ethanol, glacial acetic acid, 4h | 75% | ≥95% | |

| Vilsmeier-Haack | POCl₃, DMF, 80°C, 6h | 68% | 92% |

Q. How is structural integrity and purity validated?

Methodological Answer:

- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) provides precise crystallographic data (e.g., C–C bond deviation: 0.002 Å, R factor: 0.045) .

- Purity Analysis : HPLC with C18 columns and UV detection (λ = 254 nm) ensures ≥95% purity. Mobile phase: acetonitrile/water (70:30 v/v) .

- Complementary Techniques :

Advanced Research Questions

Q. What mechanistic insights explain the hydrazone linkage formation?

Methodological Answer:

- Kinetic Studies : Reaction progress monitored via in situ FTIR shows proton-assisted nucleophilic attack by the hydrazine on the aldehyde carbonyl. Acetic acid lowers the activation energy by stabilizing the transition state .

- Isotopic Labeling : ¹⁵N-labeled hydrazine derivatives tracked via mass spectrometry (MS) confirm imine bond formation without side reactions .

- Computational Modeling : Density Functional Theory (DFT) simulations reveal electron-withdrawing groups on the benzodioxole ring enhance electrophilicity at the carbonyl carbon, favoring hydrazone formation .

Q. How can researchers resolve discrepancies in biological activity data?

Methodological Answer:

- Standardization : Use HPLC-purified samples (≥95%) to eliminate impurities affecting bioactivity .

- Assay Harmonization : Reproduce studies under identical conditions (e.g., MTT assay for anticancer activity: 24h incubation, 10% FBS).

- Meta-Analysis : Compare IC₅₀ values across studies (Table 2) to identify outliers. For example, antifungal activity against C. albicans ranges from 8.7–15.2 μM, with variations attributed to inoculum size differences .

Q. Table 2: Biological Activity Data

| Study Focus | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Anticancer (MCF-7) | MTT | 12.3 ± 1.2 | |

| Antifungal (C. albicans) | Microdilution | 8.7 ± 0.9 |

Q. What advanced strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA), reducing reaction time to 2 hours and improving yield to 82% .

- Solvent Engineering : Use ethanol-water (9:1 v/v) to enhance solubility of intermediates, reducing byproduct formation .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction completion, minimizing over-reaction and degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.